Polyisoprene-graft-maleic anhydride

説明

Polyisoprene-graft-maleic anhydride is a polymer produced by the polymerization of isoprene . It is commonly used to refer to synthetic cis-1,4-polyisoprene made by the industrial polymerization of isoprene . Both synthetic polyisoprene and natural rubber are highly elastic, so they can be used to make tires and a variety of other applications .

Synthesis Analysis

The synthesis of polyisoprene-graft-maleic anhydride involves grafting and graft copolymerization of synthetic and natural polymers with maleic anhydride . The grafting process can be performed in solution, melt by reactive extrusion, and solid state . The grafting degree can be influenced by various parameters such as monomer and initiator concentration, reaction time, and reaction temperature .

Molecular Structure Analysis

The molecular structure of polyisoprene-graft-maleic anhydride is represented by the formula C14H18O3 . The Fourier-transform infrared spectroscopy (FTIR) of the grafted products provides qualitative information about the functional groups .

Chemical Reactions Analysis

The grafting of maleic anhydride onto polyisoprene involves a series of chemical reactions . The grafting reactions occur in melt by reactive extrusion systems, in solutions, and solid state . The grafting process can be influenced by the presence of comonomers .

Physical And Chemical Properties Analysis

Polyisoprene-graft-maleic anhydride has a density of 0.92 g/mL at 25 °C . The presence of maleic anhydride-compatibilizer significantly changes the morphological phase of the blends . The addition of compatibilizers improves the thermal stability of blends .

科学的研究の応用

Recycling of Plastic Waste

Polyisoprene-graft-maleic anhydride (PI-g-MA) has been used as a compatibilizer in the mechanical recycling of mixed plastic waste . Specifically, it has been tested for recycling polyethylene/polyamide (PE/PA) multilayer films . The presence of an anhydride group in polyisoprene could originate a compatibilizer for the PE/PA blend .

Packaging Industry

In the packaging industry, PI-g-MA has been used to recycle films of PE/PA made up of seven layers into a single material with improved properties . This is particularly important for food packaging, where multilayer films are used to maintain the integrity of food and protect it against degradation processes .

Compatibilization of Polymer Blends

PI-g-MA has been used as a compatibilizer precursor in polymer blends . It is used to improve the interfacial interaction between components in polymer blends and polymer composites in order to maximize physical properties .

Impact Modifiers

PI-g-MA has been used as an impact modifier . Impact modifiers are materials used to enhance the toughness of brittle polymers, improving their impact strength .

Chemical Coupling Agents

PI-g-MA has been used as a chemical coupling agent . These agents are used to enhance the compatibility of dissimilar materials in a blend or composite, improving the mechanical and thermal properties of the final product .

Processing Aid for Plastic Recycling

PI-g-MA has been used as a processing aid for the recycling of plastic waste . It helps to improve the processability of recycled plastics, enhancing their performance and value .

作用機序

Target of Action

Polyisoprene-graft-maleic anhydride (PI-g-MA) is primarily used as a compatibilizer in polymer blends . Its primary targets are the polymers that it is blended with, such as polyethylene (PE) and polyamide (PA) . The role of PI-g-MA is to minimize phase separation and improve the compatibility between the different polymers in the blend .

Mode of Action

The mode of action of PI-g-MA involves the grafting of maleic anhydride onto the polyisoprene backbone . This grafting introduces maleic anhydride groups onto the polymer, which can form bonds with other polymers in the blend . This interaction helps to minimize phase separation and improve the compatibility of the different polymers .

Biochemical Pathways

Its use in polymer blends can influence the properties of the resulting material, which can have downstream effects in applications such as packaging .

Pharmacokinetics

Its properties such as molecular weight and density can influence its behavior in polymer blends .

Result of Action

The result of PI-g-MA’s action is the formation of a more compatible polymer blend. This can lead to improved mechanical properties, such as tensile strength and impact resistance . Additionally, the use of PI-g-MA as a compatibilizer can enhance the thermal stability of the polymer blend .

Action Environment

The action of PI-g-MA can be influenced by environmental factors such as temperature and the presence of other materials. For example, the grafting reaction used to produce PI-g-MA typically requires heat . Additionally, the effectiveness of PI-g-MA as a compatibilizer can depend on the specific polymers it is blended with .

将来の方向性

The future directions of polyisoprene-graft-maleic anhydride research could involve exploring different methods of grafting, including reactive extruder systems, surface modification, and in situ grafting reactions . The application areas of these copolymers and their various modifications and composites as high-performance engineering materials could also be explored .

特性

IUPAC Name |

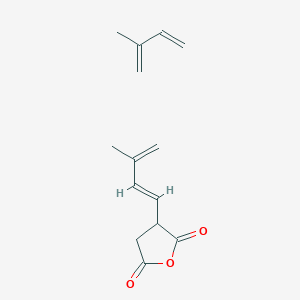

2-methylbuta-1,3-diene;3-[(1E)-3-methylbuta-1,3-dienyl]oxolane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3.C5H8/c1-6(2)3-4-7-5-8(10)12-9(7)11;1-4-5(2)3/h3-4,7H,1,5H2,2H3;4H,1-2H2,3H3/b4-3+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJJKMSOBIKPNE-BJILWQEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C=C.CC(=C)C=CC1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)C=C.CC(=C)/C=C/C1CC(=O)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 133108916 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。